1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is a chemical compound with the molecular formula C21H31NS and a molecular weight of 329.54 g/mol . It is known for its liquid crystal properties, specifically in the nematic phase . This compound is utilized in various scientific and industrial applications due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene typically involves the reaction of 4-(trans-4-octylcyclohexyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
4-(trans-4-octylcyclohexyl)aniline+thiophosgene→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Thiourea Derivatives: When reacted with primary amines, the major products are thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable thiourea linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but with a shorter alkyl chain.
1-Isothiocyanato-4-[4-(4-octylcyclohexyl)cyclohexyl]benzene: Contains an additional cyclohexyl ring, leading to different physical properties.
Uniqueness: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is unique due to its specific combination of the isothiocyanate group and the trans-4-octylcyclohexyl moiety. This combination imparts distinct liquid crystal properties, making it particularly valuable in the production of LCDs and other display technologies.
Eigenschaften
CAS-Nummer |
92412-69-6 |
---|---|
Molekularformel |
C21H31NS |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-isothiocyanato-4-(4-octylcyclohexyl)benzene |
InChI |
InChI=1S/C21H31NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h13-16,18-19H,2-12H2,1H3 |
InChI-Schlüssel |
LPCYDIMBPIGDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.